Benzeneethanamine, N-(phenylmethoxy)-
Overview
Description
“Benzeneethanamine, N-(phenylmethoxy)-” is a chemical compound. Its formula is C8H11N . It is also known by other names such as Phenethylamine, β-Aminoethylbenzene, β-Phenethylamine, β-Phenylethylamine, (2-Aminoethyl)benzene, Ethanamine, 2-phenyl-, Phenylethylamine, 1-Amino-2-phenylethane, 2-Amino-1-phenylethane, 2-Phenethylamine, 2-Phenylethylamine, Ethylamine, 2-phenyl-, Phenethylamine, β, 1-Phenyl-2-amino-athan, 1-Phenyl-2-aminoethane, 2-Amino-fenylethan, 2-Fenylethylamin, NSC 10811, 2-Phenylethanamine .
Molecular Structure Analysis
The molecular structure of “Benzeneethanamine, N-(phenylmethoxy)-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is BHHGXPLMPWCGHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Benzeneethanamine, N-(phenylmethoxy)-” has a molecular weight of 121.1796 . It has a boiling point of 470.7 K . The enthalpy of vaporization is 56.8 ± 0.2 kJ/mol .Safety and Hazards
The safety data sheet for a similar compound, Phenethylamine, indicates that it is a combustible liquid and is toxic if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
Benzeneethanamine, N-(phenylmethoxy)-, also known as Phenethylamine, primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including the metabolism of amines and the digestion of proteins.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it may inhibit the activity of the primary amine oxidase, thereby affecting the metabolism of amines . .
Biochemical Pathways
Given its targets, it is likely involved in the metabolism of amines and the digestion of proteins . The downstream effects of these pathways can have significant impacts on various biological processes, including neurotransmission and digestion.
Pharmacokinetics
It is known that phenethylamine, a related compound, is primarily metabolized byMAO-B . Other enzymes involved in its metabolism include MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Given its targets, it may affect the metabolism of amines and the digestion of proteins . These effects can have significant impacts on various biological processes, including neurotransmission and digestion.
properties
IUPAC Name |
2-phenyl-N-phenylmethoxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-14(8-4-1)11-12-16-17-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFNIVPHPVLGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNOCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanamine, N-(phenylmethoxy)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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